molecular formula C10H7BrClNO2 B127754 1-Acetyl-5-bromo-4-chloroindolin-3-one CAS No. 116270-39-4

1-Acetyl-5-bromo-4-chloroindolin-3-one

Cat. No.: B127754
CAS No.: 116270-39-4
M. Wt: 288.52 g/mol
InChI Key: ACRKWYSLKIICNW-UHFFFAOYSA-N
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Description

Overview of the Indolinone Scaffold in Contemporary Organic Chemistry

The indolinone, or oxindole, scaffold is a bicyclic aromatic heterocyclic organic compound that has garnered significant attention from both academic and industrial researchers. This privileged structure, consisting of a fused benzene (B151609) and pyrrolidinone ring system, serves as the core for a multitude of biologically active molecules. Its versatility allows for functionalization at various positions, leading to a vast chemical space for the development of new therapeutic agents. Indolinone derivatives are integral to the design of kinase inhibitors, a critical class of drugs in cancer therapy, by competitively binding to the ATP-binding site of protein kinases. naturewillbio.comchemicalbook.com The structural rigidity and synthetic tractability of the indolinone core make it an ideal starting point for creating diverse molecular libraries for drug discovery. osti.gov

Significance of Halogenation and N-Acetylation in Indolinone Structure and Reactivity

The introduction of halogen atoms and N-acetyl groups to the indolinone scaffold profoundly influences its physicochemical properties and reactivity. Halogenation, the process of incorporating one or more halogen atoms (such as bromine and chlorine), can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. sigmaaldrich.comglycosynth.co.uk The position and nature of the halogen can direct further chemical transformations and are key elements in structure-activity relationship (SAR) studies. sigmaaldrich.commdpi.com

N-acetylation, the addition of an acetyl group to the nitrogen atom of the indolinone ring, also plays a crucial role. This modification can impact the molecule's electronic properties, conformation, and potential for hydrogen bonding. nih.gov In biological contexts, N-acetylation is a widespread protein modification that affects protein folding, stability, and interactions. nih.govgoogle.com In synthetic chemistry, the N-acetyl group can serve as a protecting group or as a handle for further derivatization.

Research Trajectory of 1-Acetyl-5-bromo-4-chloroindolin-3-one within Indolinone Research

The specific compound, this compound, and its more extensively documented enol acetate (B1210297) form, 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, represent a confluence of these structural modifications. While detailed research specifically on the indolin-3-one tautomer is limited, its derivatives have been noted for their utility. For instance, the related compound 5-Bromo-4-chloroindoxyl 1,3-diacetate has been used as a starting material in the synthesis of 5,5′-dibromo-4,4′-dichloroindigo. chemicalbook.com Furthermore, this diacetate has been investigated for its biological effects, specifically its ability to suppress the activation of Fyn kinase in mast cells and IgE-mediated allergic responses in mice. These compounds also serve as intermediates in the synthesis of colored and fluorescent dyes. The primary research interest appears to lie in the utility of this highly functionalized indolinone as a building block for more complex molecules and as a probe for biological processes.

Chemical Profile

PropertyValue
IUPAC Name (1-acetyl-5-bromo-4-chloroindol-3-yl) acetate
CAS Number 3030-06-6
Molecular Formula C₁₂H₉BrClNO₃
Molecular Weight 330.56 g/mol
Appearance Solid
Solubility Soluble in chloroform (B151607)
Storage Temperature 2-8°C

Note: Data primarily corresponds to 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetyl-5-bromo-4-chloro-2H-indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2/c1-5(14)13-4-8(15)9-7(13)3-2-6(11)10(9)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRKWYSLKIICNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)C2=C1C=CC(=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555345
Record name 1-Acetyl-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116270-39-4
Record name 1-Acetyl-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116270-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-5-bromo-4-chloro-1,2-dihydro-3H-indol-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Acetyl 5 Bromo 4 Chloroindolin 3 One

Established Synthetic Routes to Substituted Indolin-3-ones

The synthesis of substituted indolin-3-ones, such as 1-Acetyl-5-bromo-4-chloroindolin-3-one, is built upon a foundation of well-established synthetic routes. These methods typically involve the initial synthesis of a suitable precursor, followed by strategic functionalization, including halogenation and N-acetylation, to yield the desired product.

Precursor Synthesis and Functionalization Strategies

The core of this compound is the indolin-3-one ring system. The synthesis of this heterocyclic scaffold can be approached through various strategies, often starting from readily available aromatic compounds. A common method involves the intramolecular cyclization of amino acetophenone derivatives or nitrogen-containing phenyl acetylene derivatives. acs.org Another reliable strategy is the oxidation of corresponding indole (B1671886) precursors. acs.org

Arenesulfonyl indoles have also been identified as effective precursors for the synthesis of C-3 substituted indole derivatives. researchgate.netnih.gov These compounds, bearing a good leaving group, can generate vinylogous imine intermediates under basic conditions, which can then react with various nucleophiles to introduce functionality at the C-3 position. researchgate.netnih.gov

Functionalization of the indolinone core is a critical aspect of the synthesis. For instance, the introduction of substituents at various positions on the benzene (B151609) ring of the indolinone can be achieved through electrophilic aromatic substitution reactions on a suitable precursor. The nature and position of these substituents can significantly influence the chemical properties and reactivity of the final molecule.

Precursor TypeSynthetic StrategyKey Features
Amino Acetophenone DerivativesIntramolecular CyclizationReliable method for forming the indolin-3-one core. acs.org
Nitrogen-Containing Phenyl Acetylene DerivativesIntramolecular CyclizationAn alternative to amino acetophenone-based cyclization. acs.org
Indole DerivativesOxidationA common method for synthesizing 2-hydroxy-indolin-3-ones. acs.org
Arenesulfonyl IndolesGeneration of Vinylogous Imine IntermediatesAllows for C-3 functionalization with various nucleophiles. researchgate.netnih.gov

Regioselective Halogenation Approaches for Indolinone Derivatives

The introduction of bromine at the C-5 position and chlorine at the C-4 position of the indolin-3-one ring requires highly regioselective halogenation methods. The directing effects of the substituents already present on the benzene ring play a crucial role in determining the position of halogenation.

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective halogenation of arenes. organic-chemistry.org This method can provide products that are complementary to those obtained through traditional electrophilic aromatic substitution reactions. organic-chemistry.org For instance, Rh(III)-catalyzed selective C7 halogenation of N-pyrimidyl indolines with N-halosuccinimides (NCS, NBS, NIS) has been shown to be effective, demonstrating excellent regioselectivity. researchgate.net While this applies to the C7 position of indolines, similar principles of directed C-H activation can be envisioned for the regioselective halogenation of the indolinone core at other positions.

The use of N-halosuccinimides (NCS for chlorination and NBS for bromination) is a common practice in the halogenation of aromatic and heterocyclic compounds. The choice of solvent and catalyst can significantly influence the regioselectivity of the reaction. For example, a patent describes the preparation of a 4-chloro indole compound using N-chlorosuccinimide (NCS) with N-acetyl indole-3-formaldehyde as the substrate, achieving good yield and excellent regioselectivity. google.com

Furthermore, studies on the synthesis of 5-bromoindole derivatives have utilized various brominating agents, including elemental bromine and N-bromosuccinimide, to achieve regioselective bromination. researchgate.netresearchgate.net The synthesis of 5-bromo-isatin, a precursor for 5-bromoindolinone derivatives, highlights the feasibility of introducing a bromine atom at the desired position. researchgate.net

Halogenation MethodReagentKey Features
Palladium-Catalyzed C-H ActivationN-HalosuccinimidesOffers high regioselectivity, complementary to traditional methods. organic-chemistry.org
Rhodium-Catalyzed C-H ActivationN-HalosuccinimidesDemonstrates excellent regioselectivity for indolines. researchgate.net
Electrophilic Aromatic SubstitutionN-Chlorosuccinimide (NCS)Effective for the synthesis of 4-chloro indole derivatives. google.com
Electrophilic Aromatic SubstitutionN-Bromosuccinimide (NBS) / BromineUsed in the synthesis of 5-bromoindole derivatives. researchgate.netresearchgate.net

N-Acetylation Techniques in Indolinone Synthesis

The final step in the synthesis of the target molecule is the introduction of an acetyl group at the nitrogen atom of the indolinone ring. N-acetylation is a common transformation in organic synthesis and can be achieved using various acetylating agents.

A preparative method for obtaining N-acetyl-3-indolinones involves the deacetylation and cyclization of N-(2-carboxyphenyl) glycine and its 4-bromo-derivative to form N,O-diacetylindoxyls, followed by hydrolysis. belnauka.by This suggests that acetylation can be an integral part of the cyclization and formation of the indolinone ring.

More direct N-acetylation methods often employ acetyl chloride or acetic anhydride in the presence of a base or a catalyst. Iodine has been found to promote quantitative N-acylation of primary and secondary amines, including heterocycles, under solvent-free conditions at room temperature using acetyl chloride. tandfonline.com This method is noted for its mild reaction conditions, high selectivity, and good yields. tandfonline.com

The development of eco-friendly and efficient N-acylation methods is an active area of research. Catalyst-free N-acylation of amines using acetic anhydride in water has been reported as a green and highly efficient procedure. orientjchem.org Such methods offer advantages in terms of cost, simplicity, and environmental impact.

Acetylating AgentConditionsKey Features
Acetic AnhydrideBase or CatalystA common and effective method for N-acetylation. belnauka.by
Acetyl ChlorideIodine Catalyst, Solvent-FreeMild, selective, and high-yielding. tandfonline.com
Acetic AnhydrideCatalyst-Free, WaterAn environmentally friendly and efficient approach. orientjchem.org

Novel Synthetic Approaches and Advancements for this compound

One-Pot Reaction Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a significant advancement in synthetic efficiency. For the synthesis of substituted indolin-3-ones, one-pot cascade reactions have been developed. For example, a one-pot cascade reaction of o-alkynylnitrobenzenes with maleimides has been reported for the synthesis of functionalized indolin-3-ones. researchgate.net

While a specific one-pot synthesis for this compound has not been detailed in the literature, the principles of one-pot reactions can be applied. A hypothetical one-pot approach could involve the sequential addition of reagents for halogenation and N-acetylation to a pre-formed indolin-3-one precursor in a single reaction vessel. The development of such a protocol would depend on the compatibility of the reagents and reaction conditions for each step. The synthesis of fused indolin-3-ones via a [3+3] cycloaddition reaction in a one-pot process also highlights the potential of this strategy for constructing the core ring system efficiently. researchgate.net

Stepwise Reaction Pathways

A stepwise pathway for the synthesis of this compound would likely involve the following key steps:

Synthesis of a 4-chloroindolin-3-one precursor: This could be achieved through the cyclization of a suitably substituted aniline derivative or by direct chlorination of an indolin-3-one precursor at the 4-position using a regioselective method. A patented method for the synthesis of an N-acetyl-4-chloroindole-3-formaldehyde demonstrates the feasibility of introducing chlorine at the 4-position. google.com

Regioselective bromination at the 5-position: The 4-chloroindolin-3-one intermediate would then be subjected to bromination. The directing effects of the existing chloro and carbonyl groups would influence the regioselectivity of this step. N-Bromosuccinimide (NBS) would be a likely reagent for this transformation.

N-acetylation: The final step would be the acetylation of the nitrogen atom of the 5-bromo-4-chloroindolin-3-one intermediate. This could be accomplished using standard acetylating agents like acetyl chloride or acetic anhydride.

An improved two-step procedure for the synthesis of 1-acetyl-1H-indol-3-yl acetates starting from 2-chlorobenzoic acids has been developed, which could be adapted for the synthesis of the indolin-3-one core. researchgate.net This pathway involves the reaction of 2-chlorobenzoic acids with glycine, followed by cyclization and acetylation. By starting with a 2,4-dichlorobenzoic acid and incorporating a bromination step, a similar pathway could potentially lead to the target molecule.

StepTransformationPotential Reagents and Conditions
1Formation of 4-chloroindolin-3-oneCyclization of a chloro-substituted precursor or regioselective chlorination with NCS. google.com
2Bromination at C-5Regioselective bromination using NBS.
3N-acetylationAcetylation with acetyl chloride or acetic anhydride. tandfonline.comorientjchem.org

Catalytic Strategies in Indolinone Derivatization

The conversion of N-Acetyl-5-bromo-4-chloro-3-hydroxyindole to this compound is an oxidation reaction. Catalytic methods for such transformations are highly sought after in modern organic synthesis. The following sections explore two prominent catalytic strategies—phase transfer catalysis and metal-catalyzed reactions—that could be effectively applied to this synthetic step.

Application of Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This methodology is particularly well-suited for the oxidation of organic substrates where the oxidant is an inorganic salt and the substrate is soluble in an organic solvent.

In the context of oxidizing N-Acetyl-5-bromo-4-chloro-3-hydroxyindole, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium salt, would facilitate the transfer of an oxidizing anion (e.g., permanganate, hypochlorite) from the aqueous phase to the organic phase containing the hydroxyindole substrate. The general mechanism involves the formation of an ion pair between the catalyst's cation and the oxidant's anion, which is then sufficiently lipophilic to dissolve in the organic phase and react with the substrate.

The selection of the catalyst, oxidant, and solvent system is crucial for achieving high yields and selectivity. For instance, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336 are commonly employed due to their efficacy and commercial availability. The choice of oxidant can range from potassium permanganate (KMnO₄) to sodium hypochlorite (NaOCl), often in the presence of a co-catalyst or specific pH conditions to modulate reactivity.

Below is a proposed set of reaction conditions for the phase-transfer catalyzed oxidation of N-Acetyl-5-bromo-4-chloro-3-hydroxyindole.

Interactive Table: Proposed Conditions for Phase Transfer Catalyzed Oxidation

Parameter Condition 1 Condition 2 Condition 3
Substrate N-Acetyl-5-bromo-4-chloro-3-hydroxyindole N-Acetyl-5-bromo-4-chloro-3-hydroxyindole N-Acetyl-5-bromo-4-chloro-3-hydroxyindole
Catalyst Tetrabutylammonium bromide (TBAB) Aliquat 336 Benzyltriethylammonium chloride (BTEAC)
Oxidant Potassium permanganate (KMnO₄) Sodium hypochlorite (NaOCl) Potassium dichromate (K₂Cr₂O₇)
Solvent System Dichloromethane/Water Toluene/Water Ethyl Acetate (B1210297)/Water
Temperature Room Temperature 0 °C to Room Temperature 50 °C
Notes Reaction progress can be monitored by TLC. A phase transfer agent is essential for the reaction to proceed. pH of the aqueous phase may need to be controlled. Requires acidic conditions for the oxidant to be effective.

Metal-Catalyzed Reaction Systems

Transition metal catalysis offers a versatile and highly efficient alternative for oxidation reactions. nih.gov Catalysts based on metals such as copper, iron, palladium, and ruthenium are known to effectively catalyze the oxidation of alcohols to ketones, often using environmentally benign oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂).

For the synthesis of this compound, a metal-catalyzed aerobic oxidation of the corresponding 3-hydroxyindole is a promising approach. This process typically involves the formation of a metal-alkoxide intermediate, followed by a β-hydride elimination or a related oxidative pathway to yield the ketone product and a reduced metal species. The active metal catalyst is then regenerated by the terminal oxidant.

The choice of metal catalyst and ligands is critical in determining the reaction's efficiency and selectivity. For example, copper catalysts, often in combination with nitrogen-based ligands, are widely used for aerobic oxidations. Iron catalysts are attractive due to their low cost and low toxicity. Palladium-based systems, while more expensive, can offer high turnover numbers and functional group tolerance.

The reaction conditions, including solvent, temperature, and pressure of the oxidant (if gaseous), must be carefully optimized for each specific substrate and catalyst system.

Interactive Table: Proposed Conditions for Metal-Catalyzed Oxidation

Parameter Condition 1 Condition 2 Condition 3
Substrate N-Acetyl-5-bromo-4-chloro-3-hydroxyindole N-Acetyl-5-bromo-4-chloro-3-hydroxyindole N-Acetyl-5-bromo-4-chloro-3-hydroxyindole
Catalyst CuCl₂ with a bipyridine ligand FeCl₃ Pd(OAc)₂ on a solid support
Oxidant Molecular Oxygen (O₂) Hydrogen Peroxide (H₂O₂) Air
Solvent Toluene Acetonitrile Dimethylformamide (DMF)
Temperature 80 °C Room Temperature 100 °C
Notes May require a base to facilitate the formation of the copper-alkoxide. The concentration of H₂O₂ needs to be carefully controlled. Heterogeneous catalyst allows for easier product purification.

Chemical Transformations and Derivatization of 1 Acetyl 5 Bromo 4 Chloroindolin 3 One

Glycosylation Reactions Involving 1-Acetyl-5-bromo-4-chloroindolin-3-one

This compound is a crucial precursor for the synthesis of chromogenic substrates, most notably through glycosylation reactions. These reactions involve the formation of a glycosidic bond between the indolin-3-one moiety and a carbohydrate.

The formation of an O-glycosidic bond with this compound, which exists in equilibrium with its enol form, 1-acetyl-5-bromo-4-chloroindoxyl, is a cornerstone of its application in biotechnology. The synthesis of these indoxyl glycosides can be challenging due to potential side reactions and the reactivity of the indoxyl hydroxyl group. nih.govnih.gov

Several methods have been developed to facilitate this transformation, with the mechanism of O-glycosidic bond formation being dependent on the chosen synthetic route. A common approach involves the reaction of the N-acetylated indoxyl acceptor with a glycosyl halide donor. nih.gov This reaction is often performed under basic conditions, such as in the presence of sodium hydroxide (B78521) in acetone (B3395972), which can be considered a variation of the classic Michael-type or Mannich-type glycosylation. nih.gov

Phase-transfer catalysis (PTC) has emerged as an effective method for the synthesis of aryl glycosides. mdpi.com In this approach, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the reaction between the water-soluble deprotonated indoxyl and the organic-soluble glycosyl donor. This technique can lead to improved yields and stereoselectivity. mdpi.com The use of solid-liquid phase transfer catalysis has also been reported for the synthesis of indoxyl glycosides, providing moderate yields.

A significant challenge in indoxyl glycoside synthesis is the potential for the enol form to be cleaved under acidic glycosylation conditions. Consequently, base-promoted SN2-like reactions between glycosyl halides and N-acetyl-indoxyl derivatives are more commonly employed, although they can sometimes result in lower yields. rsc.org

To circumvent some of these synthetic difficulties, a novel approach utilizing indoxylic acid esters as key intermediates has been developed. By blocking the reactive 2-position of the indole (B1671886) ring, this method suppresses yield-decreasing side reactions. nih.gov The process involves a high-yielding phase-transfer glycosylation of the indoxylic acid allyl ester with a peracetylated glycosyl halide. nih.gov This is followed by selective cleavage of the allyl ester and a mild decarboxylation step. nih.gov

The synthesis of indoxyl-based glycoside derivatives from this compound has been extensively explored, largely driven by their use as chromogenic substrates for detecting enzyme activity. One of the most prominent examples is the synthesis of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside, commonly known as X-gal. wikipedia.orggbiosciences.comglycosynth.co.uk

The general synthetic strategy for these derivatives involves the coupling of the 1-acetyl-5-bromo-4-chloroindoxyl acceptor with a protected glycosyl donor, typically a glycosyl halide. For instance, the synthesis of an indoxyl glucoside was reported with a 15% yield for (N-acetyl-5-bromo-4-chloro-indol-3-yl)-2,3,4,6-tetra-O-acetyl-β-ᴅ-glucopyranoside. nih.gov

An improved synthetic methodology employing indoxylic acid allyl esters as acceptors has been shown to significantly increase yields. nih.gov For example, a considerable number of indoxyl glycosides have been prepared in good yields through this novel approach. nih.gov After the glycosylation step, the final indoxyl glycoside is typically obtained after a deprotection step, such as Zemplén deacetylation, which removes the acetyl protecting groups from the carbohydrate moiety. nih.govnih.gov

The table below summarizes some key indoxyl-based glycoside derivatives synthesized from precursors related to this compound.

Glycoside DerivativeCommon NameSynthetic ApproachReference(s)
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranosideX-galCoupling of 1-acetyl-5-bromo-4-chloroindoxyl with a galactose donor. wikipedia.org
(N-acetyl-5-bromo-4-chloro-indol-3-yl)-2,3,4,6-tetra-O-acetyl-β-ᴅ-glucopyranoside-Glycosylation in acetone with sodium hydroxide. nih.gov
5-bromo-4-chloro-3-indolyl-α-D-galactopyranosideX-α-galactosideGlycosylation using a cyclic ketone indoxyl acceptor and a glycosyl trichloroacetimidate (B1259523) donor. rsc.org

Further Functionalization of the Indolinone Core

Beyond glycosylation, the this compound scaffold presents several sites for further chemical modification, including the carbonyl group, the aromatic ring, and the nitrogen atom of the indolinone core.

The carbonyl group at the C-3 position of the indolinone ring is a key site for functionalization. While specific reactions for this compound are not extensively detailed in the available literature, the general reactivity of the C-3 position in indole derivatives suggests several potential transformations. The C-3 position of indoles is known to be a primary site for functionalization. nih.govresearchgate.net

For related indole structures, the C-3 position can be functionalized through various reactions, including Friedel-Crafts reactions. nih.gov Additionally, the presence of a leaving group at the benzylic C-3 position of indole derivatives can lead to the formation of a reactive alkylideneindolenine intermediate upon elimination, which can then undergo nucleophilic addition to yield C-3 functionalized products. nih.gov

The benzene (B151609) ring of the indolinone core, already substituted with bromine and chlorine atoms, can potentially undergo further electrophilic aromatic substitution. The indole ring system is generally highly reactive towards electrophilic substitution, often more so than benzene itself. nih.govpearson.com The position of further substitution on the this compound ring would be directed by the existing substituents.

In general, electrophilic substitution on the indole ring preferentially occurs at the C-3 position. quimicaorganica.org However, since this position is part of the indolinone structure in the target molecule, substitution on the benzene portion of the molecule would be more likely. The directing effects of the existing halogen substituents and the fused ring system would influence the regioselectivity of any subsequent electrophilic attack. While general principles of electrophilic aromatic substitution are well-established, lumenlearning.comnumberanalytics.comyoutube.comlibretexts.org specific studies on the further electrophilic substitution of this compound are not prominent in the surveyed literature.

The nitrogen atom of the indolinone ring in this compound is protected by an acetyl group. This acetyl group can potentially be removed to allow for further derivatization at the nitrogen atom. The N-deacetylation can be achieved under acidic or basic conditions. etsu.edu

Following deacetylation, the resulting free N-H group can undergo various N-alkylation reactions. researchgate.netnih.govmdpi.com Common methods for N-alkylation of indole derivatives often involve the formation of an indole anion with a strong base, followed by reaction with an alkylating agent. google.com More recent methods have explored catalytic approaches to N-alkylation. google.com For instance, iron-catalyzed N-alkylation of indolines with alcohols has been reported. nih.gov

Dimerization Pathways of Enzymatically Cleaved Indoxyl Species

The enzymatic cleavage of substrates like this compound is a cornerstone of various chromogenic assays. This process liberates the unstable indoxyl species, 5-bromo-4-chloro-1H-indol-3-ol, which rapidly undergoes oxidative dimerization to form a intensely colored product. This dimerization is a spontaneous process that proceeds via a complex mechanism involving oxidation and the coupling of two indoxyl molecules.

The precise mechanism of this oxidative dimerization has been the subject of study, with both radical and ionic pathways proposed.

Proposed Ionic Dimerization Pathway:

One widely discussed mechanism proceeds through an ionic pathway, particularly favored under alkaline conditions. The key steps are as follows:

Enolate Formation: In an alkaline medium, the hydroxyl group of the enol form of 5-bromo-4-chloroindoxyl is deprotonated to form a reactive indoxyl enolate. researchgate.net

Reaction with Oxygen: This enolate then reacts with molecular oxygen to form an indoxyl hydroperoxide intermediate.

Formation of 3-Oxo-indolenine: The hydroperoxide intermediate can then undergo internal rearrangement and elimination to form a 3-oxo-indolenine species.

Nucleophilic Attack: A second molecule of the 5-bromo-4-chloroindoxyl carbanion (enolate) can then act as a nucleophile, attacking the electrophilic 3-oxo-indolenine. This coupling reaction forms the leucoindigo (B3055547) structure.

Oxidation to Indigo (B80030): The resulting leucoindigo is readily oxidized by atmospheric oxygen to yield the final, intensely colored 5,5'-dibromo-4,4'-dichloro-indigo.

Proposed Radical Dimerization Pathway:

An alternative mechanism involves the formation of radical intermediates.

Formation of Indoxyl Radical: The 5-bromo-4-chloroindoxyl molecule can undergo a one-electron oxidation to form a stabilized indoxyl radical.

Radical Coupling: Two of these indoxyl radicals can then dimerize to form the leucoindigo intermediate.

Oxidation: Similar to the ionic pathway, the leucoindigo is subsequently oxidized to the final indigo dye.

The yield of the final indigoid dye can be influenced by the substituents on the indoxyl ring. For instance, the enzymatic cleavage of a 4-chloro-5-bromo substituted indoxyl-glucoside has been reported to yield the corresponding indigoid in 74%.

The resulting 5,5'-dibromo-4,4'-dichloro-indigo is a stable, insoluble precipitate with a characteristic intense blue color. This property makes it an excellent reporter molecule in various biochemical and molecular biology applications. The strong absorption of this dye in the red region of the visible spectrum allows for its easy detection and quantification. researchgate.net

Table 1: Spectroscopic Properties of 5,5'-dibromo-4,4'-dichloro-indigo

PropertyValue
AppearanceIntense blue solid
Absorption Maximum (λmax)605-665 nm researchgate.net
SolubilityInsoluble in water

Table 2: Research Findings on Indoxyl Dimerization

FindingDescriptionReference
Reaction Product Enzymatic cleavage of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) yields galactose and 5-bromo-4-chloro-3-hydroxyindole, which dimerizes and oxidizes to 5,5'-dibromo-4,4'-dichloro-indigo. wikipedia.org
Reaction Condition The formation of indigo from indoxyl is accelerated in alkaline pH.
Proposed Intermediate An indoxyl radical has been proposed as a key intermediate in the dimerization process.
Proposed Intermediate An indoxyl enolate and a subsequent hydroperoxide are suggested as intermediates in an ionic pathway. researchgate.net

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, providing precise information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) spectroscopy of 1-Acetyl-5-bromo-4-chloroindolin-3-one provides critical data on the number, environment, and coupling of hydrogen atoms within the molecule. In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded on a 600 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. rsc.org The analysis revealed distinct signals corresponding to the aromatic and acetyl protons.

A notable downfield signal appears as a doublet at 8.39 ppm with a coupling constant (J) of 8.4 Hz, which is characteristic of an aromatic proton. Another aromatic proton is observed as a doublet at 7.80 ppm. rsc.org A Chinese patent provides supplementary data, noting aromatic proton signals at 8.47 ppm (singlet), 7.71 ppm (singlet), and 7.62 ppm (singlet) in DMSO-d₆. google.com The differences in chemical shifts and multiplicities can be attributed to the different solvent environments. The acetyl group's methyl protons typically appear as a singlet in the upfield region of the spectrum.

Proton Signal Chemical Shift (δ) in CDCl₃ Multiplicity Coupling Constant (J) in Hz Assignment
Aromatic CH8.39 ppmDoublet8.4 HzAr-H
Aromatic CH7.80 ppmDoublet-Ar-H
Proton Signal (in DMSO-d₆) Chemical Shift (δ) Multiplicity Assignment
Aromatic CH8.47 ppmSingletAr-H
Aromatic CH7.71 ppmSingletAr-H
Aromatic CH7.62 ppmSingletAr-H

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, providing a count of the non-equivalent carbons and information about their chemical environment (e.g., aromatic, carbonyl, aliphatic). While specific ¹³C NMR data for this compound is not detailed in the readily available literature, a typical spectrum would show signals for the two carbonyl carbons (one from the acetyl group and one from the indolinone core), the aromatic carbons, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The absorption bands in the resulting spectrum correspond to specific types of bonds and functional groups.

For this compound, the IR spectrum, recorded using an Attenuated Total Reflectance (ATR) accessory, shows two strong absorption bands in the carbonyl region. rsc.org These are observed at 1715 cm⁻¹ and 1682 cm⁻¹, which are characteristic of the stretching vibrations of the C=O bonds. rsc.org One of these absorptions can be attributed to the ketone functional group within the indolinone ring, while the other corresponds to the amide carbonyl of the acetyl group.

Vibrational Mode Wavenumber (ν̃) in cm⁻¹ Intensity Functional Group Assignment
C=O Stretch1715StrongCarbonyl (Ketone/Amide)
C=O Stretch1682StrongCarbonyl (Ketone/Amide)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation patterns, can offer further structural insights.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula. For novel compounds like this compound, HRMS is a critical tool for verification.

In the characterization of this compound and its analogues, HRMS was performed using the atmospheric-pressure chemical ionization (APCI) technique in positive ionization mode. rsc.org This method would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated exact mass of the C₁₀H₇BrClNO₂ isotopologues, thereby confirming its elemental composition.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Detailed crystallographic studies would reveal the specific three-dimensional arrangement of the acetyl, bromo, and chloro substituents attached to the core indolinone framework. The conformation of the five-membered ring and the orientation of the N-acetyl group are key structural features that can be elucidated. The planarity of the bicyclic system and any deviations from it due to steric hindrance from the bulky halogen atoms would be precisely quantified.

The data obtained from X-ray diffraction analysis allows for the creation of a detailed crystallographic information file (CIF), which includes essential parameters that define the crystal lattice and the molecule's geometry within it.

Crystallographic Data for this compound

A representative summary of crystallographic data that would be obtained from such an analysis is presented in the interactive table below. This data is essential for the scientific record and for the replication of structural studies.

ParameterValue
Empirical formulaC₁₀H₇BrClNO₂
Formula weight290.53 g/mol
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.123(4)
b (Å)10.456(5)
c (Å)13.789(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)1171.1(10)
Z4
Calculated density (g/cm³)1.648
Absorption coefficient (mm⁻¹)4.325
F(000)576

Note: The data presented in this table is hypothetical and serves as an illustrative example of the crystallographic parameters that would be determined for this compound.

The analysis of bond lengths and angles within the molecule would provide further insights. For instance, the C-Br and C-Cl bond lengths would be determined with high precision, and the bond angles around the stereocenter would confirm the tetrahedral geometry. The planarity of the amide bond in the N-acetyl group and its orientation relative to the indolinone ring system are also critical conformational details that would be revealed.

Furthermore, the packing of the molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces, would be thoroughly analyzed. Understanding these interactions is crucial for explaining the solid-state properties of the compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There is a lack of published research detailing quantum chemical calculations, such as Density Functional Theory (DFT), specifically for 1-Acetyl-5-bromo-4-chloroindolin-3-one. Such studies would be instrumental in understanding its electronic structure, including the distribution of electron density, and in predicting its reactivity. These calculations could provide insights into the molecule's electrophilic and nucleophilic sites, which is crucial for understanding its potential chemical interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Comprehensive molecular docking and dynamics simulations for this compound are not described in the available literature. These computational methods are vital for predicting how a molecule might interact with biological targets, such as proteins or enzymes.

Without specific molecular docking studies, the binding modes and affinities of this compound with any particular biological target remain undetermined. This type of analysis is fundamental in the field of drug discovery for assessing the potential of a compound to modulate the activity of a target protein.

Similarly, there is no available research on the conformational analysis of this compound within simulated biological environments. Molecular dynamics simulations would be necessary to explore the compound's flexibility and preferred shapes when interacting with biological macromolecules, which can significantly influence its activity.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

While the principles of Structure-Activity Relationship (SAR) are broadly applied in medicinal chemistry, specific computational SAR studies for this compound have not been published. Such studies would involve comparing the computed properties and activities of a series of related compounds to identify the key structural features responsible for their biological effects.

Prediction of Spectroscopic Properties from First Principles

The prediction of spectroscopic properties, such as NMR and IR spectra, from first principles (ab initio quantum calculations) for this compound is not documented in the scientific literature. These theoretical predictions are valuable for complementing experimental data and aiding in the structural characterization of new compounds.

This compound as a Precursor for Enzyme Substrates

This compound, often utilized in its enol form, 1-acetyl-5-bromo-4-chloroindoxyl, is a key intermediate in the synthesis of chromogenic enzyme substrates. google.com These synthetic substrates are designed to mimic natural substrates, but upon enzymatic cleavage, they produce a colored signal, enabling the detection and quantification of specific enzyme activity. dcfinechemicals.com The process typically involves coupling the 1-acetyl-5-bromo-4-chloroindoxyl with a protected sugar halide, such as acetobromogalactose. google.com Following the coupling reaction, a de-acetylation step yields the final indoxyl glycoside substrate. google.com

One of the most well-known substrates synthesized using this precursor is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside, commonly known as X-Gal. google.combiosynth.com This compound and its analogs are invaluable tools in molecular biology, microbiology, and histochemistry. glycosynth.co.uknih.gov

Role in Glycosidase Detection and Localization Systems

Indoxyl glycosides derived from this compound are indispensable for detecting and localizing glycosidase activity. These substrates are colorless and soluble. dcfinechemicals.com When a specific glycosidase enzyme cleaves the glycosidic bond, it releases the 5-bromo-4-chloro-3-hydroxyindole (indoxyl) moiety. nih.gov In the presence of oxygen, this intermediate undergoes rapid oxidative dimerization to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and insoluble precipitate. glycosynth.co.uknih.gov

This reaction provides a distinct visual signal precisely at the location of enzyme activity, making these substrates ideal for various applications:

Microbiology: In chromogenic agar plates, these substrates help identify and differentiate bacterial colonies based on their enzymatic profiles. The formation of a colored precipitate is localized to the colony expressing the target enzyme. glycosynth.co.uk A prime example is the use of X-Gal in "blue-white screening" to detect β-galactosidase activity, often used to identify recombinant bacterial colonies in cloning experiments. biosynth.com

Histochemistry and Cytochemistry: In tissue sections and cell cultures, these substrates allow for the visualization of enzyme activity within specific cells or subcellular compartments. The insoluble nature of the resulting indigo (B80030) dye ensures that the signal does not diffuse away from the site of the enzyme, providing high-resolution localization. nih.gov This is particularly useful for studying gene expression when the enzyme (e.g., β-galactosidase from the lacZ gene) is used as a reporter. nih.gov

The choice of halogen substituents on the indoxyl ring is critical; the 5-bromo-4-chloro substitution pattern is known to produce fine, non-diffusing dye particles, which enhances the precision of enzyme localization. nih.gov

Mechanisms of Enzymatic Hydrolysis of Indoxyl Glycosides

The cleavage of the glycosidic bond in indoxyl glycosides is catalyzed by glycoside hydrolases (glycosidases). The two most common mechanisms for this hydrolysis are the retaining and inverting mechanisms, named according to the stereochemical outcome at the anomeric carbon (the carbon atom that was part of the glycosidic bond).

Retaining Mechanism: This is a two-step, double-displacement process.

Glycosylation: An enzymatic nucleophile (typically the carboxylate side chain of an aspartate or glutamate residue) attacks the anomeric carbon. Simultaneously, an enzymatic acid catalyst (another carboxylate residue) protonates the glycosidic oxygen, facilitating the departure of the indoxyl aglycone. This first step results in the formation of a covalent glycosyl-enzyme intermediate, with an inversion of stereochemistry at the anomeric carbon.

Deglycosylation: A water molecule, activated by the now basic enzymatic residue, attacks the anomeric carbon of the glycosyl-enzyme intermediate. This hydrolyzes the intermediate, releasing the sugar and regenerating the enzyme's active site. This second step also proceeds with an inversion of stereochemistry, resulting in a net retention of the original configuration at the anomeric carbon.

Inverting Mechanism: This is a single-step, single-displacement process.

A water molecule is directly activated by an enzymatic base catalyst to attack the anomeric carbon. Concurrently, an enzymatic acid catalyst protonates the glycosidic oxygen to assist the departure of the indoxyl aglycone. This single nucleophilic substitution reaction proceeds through an oxocarbenium ion-like transition state and results in an inversion of the stereochemistry at the anomeric carbon.

In both mechanisms, the enzyme's active site provides a precisely arranged set of acidic and nucleophilic residues to facilitate the cleavage of the stable glycosidic bond.

Exploration of Antiviral Potential in Indolinone Derivatives

The indole (B1671886) and indolinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets, including those relevant to viral infections. nih.gov Consequently, derivatives of these scaffolds have been extensively investigated for their potential as broad-spectrum antiviral agents. nih.govnih.gov Research has demonstrated activity against various viruses, including influenza virus, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and coronaviruses like SARS-CoV-2. nih.govnih.gov

Proposed Mechanisms of Antiviral Action (e.g., against SARS-CoV-2)

Indolinone derivatives can interfere with multiple stages of the viral life cycle. microbeonline.com Their mechanisms of action are diverse and depend on the specific structure of the derivative and the target virus. ebsco.com

Key Antiviral Mechanisms:

Inhibition of Viral Entry: Some derivatives can block the virus from entering host cells. This can be achieved by interfering with the attachment of viral surface proteins to host cell receptors or by inhibiting the fusion of the viral envelope with the host cell membrane. microbeonline.comebsco.com

Inhibition of Viral Enzymes: Many antiviral drugs target enzymes that are essential for viral replication. Indole and indolinone derivatives have been shown to inhibit key viral enzymes:

Proteases: Viruses like SARS-CoV-2 rely on proteases (e.g., 3CLpro, PLpro) to cleave large polyproteins into functional viral proteins. Indolinone-based compounds can act as inhibitors of these proteases, thereby halting viral maturation.

RNA-dependent RNA polymerase (RdRp): This enzyme is crucial for replicating the genome of RNA viruses. Some indole derivatives function as non-nucleoside inhibitors of RdRp, disrupting the synthesis of new viral RNA. uniroma1.itresearchgate.net

Inhibition of Viral Uncoating: After entering the cell, the virus must release its genetic material. Some compounds can stabilize the viral capsid, preventing this uncoating process and trapping the viral genome. ebsco.com

Modulation of Host Factors: Instead of targeting the virus directly, some compounds interfere with host cell pathways that the virus hijacks for its own replication. microbeonline.com

Antiviral Mechanism Viral Target/Process Example Virus
Entry Inhibition Viral surface proteins, Host cell receptors (e.g., ACE2)SARS-CoV-2, HIV
Enzyme Inhibition RNA-dependent RNA polymerase (RdRp), Proteases (e.g., 3CLpro, NS2B-NS3)SARS-CoV-2, Flaviviruses
Uncoating Inhibition Viral capsid proteinsInfluenza A, Picornaviruses
Replication Inhibition Viral genome synthesisHerpes Simplex Virus (HSV)

Structural Determinants for Antiviral Efficacy

The antiviral activity of indolinone derivatives is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for efficacy and to guide the design of more potent compounds. nih.gov

For the indole nucleus, substitutions at positions 2, 3, and 5 are often critical for antiviral activity. frontiersin.org Specific functional groups and their placement can significantly influence the compound's ability to interact with its biological target.

Key Structural Features Influencing Antiviral Activity:

Substituents on the Indole Ring: The type and position of substituents (e.g., halogens, alkyl, aryl groups) on the benzene (B151609) portion of the indolinone ring can affect binding affinity, lipophilicity, and metabolic stability.

The C3-Substituent: The group attached to the C3 position of the indolinone core is often a major determinant of biological activity. Modifications at this position are a common strategy for optimizing potency and selectivity against different viral targets.

The N1-Substituent: Substitution on the nitrogen atom of the indolinone ring can also modulate activity. For instance, in some spiro-indolinone derivatives targeting Dengue virus, substitution at this position led to a decrease in inhibitory activity. nih.gov

SAR studies have shown, for example, that for a series of 2,6-disubstituted indole compounds targeting the Zika virus protease, specific substitutions were necessary to achieve potent inhibition. nih.gov

Investigation of Enzyme Inhibition Mechanisms by Indolinone-based Compounds

Beyond their use in antiviral and chromogenic applications, indolinone-based compounds are potent inhibitors of various host enzymes, particularly protein kinases. nih.govresearchgate.net This has made them a cornerstone of modern oncology, with several indolinone-based kinase inhibitors approved as cancer therapies. researchgate.net The primary mechanism of action for many of these inhibitors is competitive inhibition at the ATP-binding site of the kinase. nih.govresearchgate.net

More broadly, indolinone derivatives can exhibit several types of enzyme inhibition:

Competitive Inhibition: The inhibitor molecule structurally resembles the enzyme's natural substrate and competes for binding to the active site. This type of inhibition can be overcome by increasing the substrate concentration. Many indolinone kinase inhibitors function this way, competing with ATP. researchgate.net

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency regardless of the substrate concentration. Some indole-based inhibitors of Zika virus protease have been shown to exhibit a non-competitive mode of inhibition. nih.gov

Reversible Covalent Inhibition: Some inhibitors are designed with a reactive functional group (a "warhead") that can form a reversible covalent bond with a nucleophilic residue (e.g., cysteine, serine) in or near the enzyme's active site. This strategy can lead to prolonged inhibition and increased potency while minimizing the risk of permanent, off-target modifications associated with irreversible inhibitors. mdpi.com

For example, the indolinone GW5074 has been identified as a representative inhibitor of Sirtuin 5, an NAD+-dependent enzyme, highlighting the scaffold's versatility in targeting different enzyme classes. mdpi.com The design of such inhibitors often involves computational modeling to predict how the indolinone core and its substituents will interact with the target enzyme's binding pocket, guiding the synthesis of more potent and selective molecules. nih.govscienmag.com

Q & A

Q. What are the recommended synthetic routes for 1-acetyl-5-bromo-4-chloroindolin-3-one, and how can reaction conditions be optimized?

Methodological Answer:

  • Route Selection : Start with bromination and chlorination of indolin-3-one precursors under controlled electrophilic substitution conditions. Acetylation is typically performed using acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., Br₂/Cl₂ ratios) to minimize side products like over-halogenated derivatives. Temperature control (0–25°C) is critical to prevent decomposition .
  • Purification : Use column chromatography with silica gel and a gradient elution system (hexane:ethyl acetate). Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood with adequate ventilation to prevent inhalation of fine particles .
  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Desiccate to prevent hydrolysis of the acetyl group .
  • Decomposition Risks : Avoid exposure to moisture, strong acids/bases, or high temperatures (>40°C), which may lead to deacetylation or halogen displacement .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate the structural and electronic properties of this compound?

Methodological Answer:

  • DFT Setup : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to calculate molecular geometry, electrostatic potential surfaces, and frontier orbitals (HOMO/LUMO). Compare with X-ray crystallographic data (if available) .
  • Vibrational Analysis : Assign IR/Raman peaks using scaled harmonic frequencies (scale factor: 0.961 for B3LYP/6-31G(d)) to validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Reactivity Prediction : Analyze Mulliken charges to identify electrophilic sites (e.g., C-5 bromine as a leaving group in nucleophilic substitutions) .

Q. What strategies resolve contradictions in crystallographic data for halogenated indolinone derivatives?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios. SHELXL refinement with anisotropic displacement parameters is recommended .
  • Twinning Analysis : For ambiguous electron density maps, apply the TWIN/BASF commands in SHELX to model pseudo-merohedral twinning .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surface analysis for intermolecular interactions .

Q. How can researchers design assays to study the biochemical interactions of this compound?

Methodological Answer:

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., 5-bromo-4-chloro-3-indolyl derivatives) in kinetic assays. Monitor activity via UV-Vis at λ = 615 nm for indigo-like chromophores .
  • Cellular Uptake : Radiolabel the compound with ¹⁴C or ³H and quantify intracellular accumulation using liquid scintillation counting (LSC) .
  • Toxicity Screening : Perform MTT assays on human cell lines (e.g., HEK293) with dose-response curves (0.1–100 µM). Include positive controls (e.g., staurosporine) .

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Reactant of Route 1
1-Acetyl-5-bromo-4-chloroindolin-3-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.